N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group, linked via an acetamide moiety to a [1,2,4]triazolo[4,3-a]benzimidazole ring system. This structure combines pharmacophoric elements known for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C19H13ClN6OS2 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H13ClN6OS2/c20-12-7-5-11(6-8-12)14-9-28-18(22-14)23-16(27)10-29-19-25-24-17-21-13-3-1-2-4-15(13)26(17)19/h1-9H,10H2,(H,21,24)(H,22,23,27) |
InChI Key |
JGKHRXVXTNLUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions.
Formation of the Triazolobenzimidazole Moiety: This can be achieved by cyclization of o-phenylenediamine with a suitable triazole precursor.
Coupling Reaction: The thiazole and triazolobenzimidazole intermediates are then coupled using a suitable linker, such as chloroacetyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Effects: The 4-chlorophenyl group is conserved across several analogs, but additional substituents (e.g., methoxy in , dimethylamino in ) modulate electronic and steric properties.
- Core Heterocycles: Triazolo-benzimidazole in the target may offer unique π-π stacking or hydrogen-bonding interactions compared to triazole-quinazolinone systems (e.g., ).
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling a substituted thiazole amine with a chloroacetyl chloride derivative in the presence of triethylamine, followed by purification via recrystallization (e.g., ethanol-DMF mixtures) . Optimization may require:
- Solvent selection : Polar aprotic solvents like dioxane improve reactivity.
- Stoichiometric ratios : Excess chloroacetyl chloride (1.2–1.5 eq) ensures complete amine acylation.
- Temperature control : Maintaining 20–25°C minimizes side reactions like hydrolysis.
Yield improvements are often achieved by iterative adjustments to reaction time and workup protocols (e.g., gradient pH precipitation) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : - and -NMR identify substituents on the thiazole and triazolobenzimidazole moieties. Aromatic protons in the 7.0–8.5 ppm range confirm chlorophenyl groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. High-resolution MS confirms the molecular ion peak (e.g., [M+H]) .
- X-ray crystallography : Single-crystal analysis (298 K, R factor <0.05) validates stereochemistry and hydrogen-bonding networks .
Q. How should researchers design initial biological activity screens for this compound?
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets due to the triazolobenzimidazole moiety’s similarity to purine analogs .
- Assay conditions : Use cell-free enzymatic assays (e.g., fluorescence polarization) to measure IC values, followed by cytotoxicity testing in cancer cell lines (e.g., MTT assays) .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .
Advanced Research Questions
Q. What computational strategies can predict binding modes and optimize molecular interactions?
- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., EGFR kinase) identifies key interactions, such as hydrogen bonds between the acetamide sulfur and catalytic lysine residues .
- MD simulations : Nanosecond-scale simulations assess conformational stability in solvated systems (AMBER force field) .
- QSAR modeling : Use descriptors like LogP and topological polar surface area to correlate structural features (e.g., chlorophenyl substituents) with activity .
Q. How can researchers resolve contradictions in biological data across different assay platforms?
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Buffer compatibility : Test compound solubility in DMSO/PBS mixtures to exclude artifacts from aggregation .
- Metabolic stability : Incubate with liver microsomes to assess if inactive metabolites explain discrepancies in cellular vs. biochemical assays .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystal growth : Slow evaporation from DMF/ethanol (1:3) at 4°C promotes nucleation. Co-crystallization with PEG 4000 improves lattice stability .
- Disorder mitigation : Substituents like the chlorophenyl group may induce torsional disorder; halogenated solvents (e.g., dichloroethane) enhance packing efficiency .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Core modifications : Replace the chlorophenyl group with fluorophenyl analogs to study electronic effects on target binding .
- Linker optimization : Substitute the thioacetamide bridge with sulfonyl or carbonyl groups to modulate rigidity and hydrogen-bonding capacity .
- Bioisosteres : Replace the benzimidazole with indole or purine scaffolds to evaluate metabolic stability .
Q. What statistical methods are critical for optimizing synthetic or biological experiments?
- DoE (Design of Experiments) : Use factorial designs (e.g., 2 factorial) to screen variables like temperature, solvent polarity, and catalyst loading .
- Response surface methodology (RSM) : Model non-linear relationships between reaction time (X) and yield (Y) to identify maxima .
- ANOVA : Analyze biological replicate data to distinguish signal from noise (p < 0.01 threshold) .
Methodological Considerations
Q. How can researchers address poor aqueous solubility during formulation?
- Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability .
- Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
Q. What advanced techniques elucidate reaction mechanisms in derivative synthesis?
- Isotopic labeling : -labeling in acetamide hydrolysis tracks oxygen incorporation into products .
- Kinetic profiling : Monitor intermediates via in situ IR spectroscopy (e.g., carbonyl stretch at ~1700 cm) .
- DFT calculations : Simulate transition states (Gaussian 09) to identify rate-determining steps in nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
